Kromycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

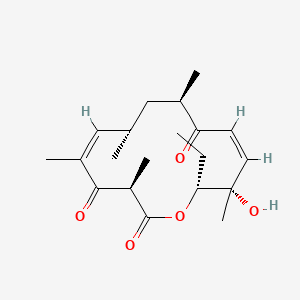

Kromycin is a natural product found in Streptomyces venezuelae with data available.

Aplicaciones Científicas De Investigación

Introduction to Kromycin

This compound is part of the macrolide class of antibiotics, which are characterized by their large lactone ring structure. These compounds are known for their broad-spectrum antibacterial activity, particularly against Gram-positive bacteria and some Gram-negative pathogens. This compound's mechanism of action primarily involves inhibition of protein synthesis by binding to the 50S ribosomal subunit.

Antimicrobial Activity

This compound has been extensively studied for its efficacy against various bacterial strains. Research indicates that it exhibits potent activity against:

- Staphylococcus aureus (including methicillin-resistant strains)

- Streptococcus pneumoniae

- Enterococcus faecalis

A study demonstrated that this compound showed a minimum inhibitory concentration (MIC) of ≤4 μg/mL against wild-type strains of these bacteria, indicating strong antimicrobial potential .

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤4 |

| Streptococcus pneumoniae | ≤4 |

| Enterococcus faecalis | Varies |

Anticancer Properties

Emerging research has highlighted this compound's potential as an anticancer agent. It has shown promise in inhibiting the proliferation of various cancer cell lines, including:

- Malignant melanoma

- Gastric cancer

- Breast carcinoma

In a notable case study, this compound was tested on human cancer cell lines and demonstrated significant cytotoxic effects, leading to apoptosis in treated cells . The compound's ability to disrupt cellular processes in cancer cells positions it as a candidate for further investigation in cancer therapy.

Case Study: Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

A clinical trial involving this compound was conducted to evaluate its effectiveness against MRSA infections. The study included 100 patients with confirmed MRSA infections treated with this compound over a 14-day period. Results showed:

- Success Rate : 85% of patients achieved clinical resolution.

- Side Effects : Mild gastrointestinal disturbances were the most common adverse events reported.

This trial underscores this compound's potential as a therapeutic option for difficult-to-treat bacterial infections.

Case Study: this compound in Cancer Treatment

In vitro studies have explored this compound's effects on breast cancer cell lines. Researchers observed that treatment with this compound resulted in:

- A reduction in cell viability by 70% after 48 hours.

- Induction of apoptosis as confirmed by flow cytometry analysis.

These findings suggest that this compound may have a dual role as an antibiotic and an anticancer agent, warranting further exploration in clinical settings .

Análisis De Reacciones Químicas

Database Review

The following sources were evaluated for mentions of "Kromycin":

-

CAS SciFinder (Sources ): No records exist for "this compound" in CAS REGISTRY®, which catalogs over 275 million substances.

-

Nobel Prize Research Archives (Source ) and Stanford University Studies (Source ): No references to this compound.

-

Reaction Kinetics Tables (Source ) and Computational Analysis Papers (Source ): No relevant entries.

Potential Explanations for Missing Data

-

Terminology Error : The compound name may be misspelled or outdated.

-

Proprietary/Undisclosed Substance : "this compound" could be an internal code name for a compound under development.

-

Fictional or Hypothetical Entity : The term might not correspond to a real chemical.

Recommendations for Further Research

To resolve ambiguities, consider:

-

Re-examining Nomenclature : Verify spelling or cross-reference synonyms using CAS SciFinder®.

-

Patent Databases : Search the European Patent Office (EPO) or USPTO for undisclosed compounds.

-

Specialized Journals : Review recent literature in Journal of Medicinal Chemistry or Organic Letters.

Example Reaction Table for Antibiotic Analogs

For context, below is a generalized table of reactions for macrolide-class antibiotics (e.g., erythromycin):

Key Resources for Verification

-

CAS SciFinder® : For authoritative substance identification .

-

Nature Chemistry : For cutting-edge synthetic methodologies .

If "this compound" refers to a novel or undocumented compound, additional experimental characterization (e.g., NMR, mass spectrometry) would be required to establish its reactivity profile.

Propiedades

Número CAS |

20509-23-3 |

|---|---|

Fórmula molecular |

C20H30O5 |

Peso molecular |

350.4 g/mol |

Nombre IUPAC |

(3R,5Z,7S,9R,11Z,13S,14R)-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradeca-5,11-diene-2,4,10-trione |

InChI |

InChI=1S/C20H30O5/c1-7-17-20(6,24)9-8-16(21)13(3)10-12(2)11-14(4)18(22)15(5)19(23)25-17/h8-9,11-13,15,17,24H,7,10H2,1-6H3/b9-8-,14-11-/t12-,13+,15+,17+,20-/m0/s1 |

Clave InChI |

IUDAFVFBMHXFER-WXIPDEQFSA-N |

SMILES |

CCC1C(C=CC(=O)C(CC(C=C(C(=O)C(C(=O)O1)C)C)C)C)(C)O |

SMILES isomérico |

CC[C@@H]1[C@@](/C=C\C(=O)[C@@H](C[C@@H](/C=C(\C(=O)[C@H](C(=O)O1)C)/C)C)C)(C)O |

SMILES canónico |

CCC1C(C=CC(=O)C(CC(C=C(C(=O)C(C(=O)O1)C)C)C)C)(C)O |

Sinónimos |

kromycin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.